methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate
Description
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by:
- A fluorine substituent at position 8 of the quinoline core.
- A 3-methoxyphenylamino group at position 3.
- A methyl ester functional group at position 2.
Properties
IUPAC Name |
methyl 8-fluoro-4-(3-methoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-12-6-3-5-11(9-12)20-15-10-16(18(22)24-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSELDEVAJSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amino group is introduced by reacting the quinoline derivative with 3-methoxyaniline under suitable conditions.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues of Quinoline Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and related quinoline-based molecules:
*Estimated based on molecular formula.
Key Observations:
Functional Group Diversity: The target compound’s methyl ester at position 2 contrasts with the carboxylic acid in 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid .
Substituent Effects: Fluorine at position 8 (target) vs. chlorine (4k, 7-chloro analog): Fluorine’s smaller size and electronegativity could reduce steric hindrance and alter electronic properties compared to bulkier halogens like chlorine . Bis-methoxyphenyl substitution in 4l enhances aromatic stacking interactions but may reduce solubility compared to mono-substituted analogs like the target compound .
Synthetic Routes: Compounds 4k and 4l were synthesized via Pd-catalyzed cross-coupling reactions using boronic acids, highlighting the utility of transition-metal catalysis in constructing complex quinoline frameworks . Similar methodologies may apply to the target compound, though specific details are absent in the evidence.
Non-Quinoline Analogs with Shared Motifs
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
- Structural Feature: Contains a 4-[(3-methoxyphenyl)amino]pyrrolotriazine core instead of quinoline.
- Relevance: This compound’s crystalline forms are used in cancer treatment, suggesting that the 3-methoxyphenylamino moiety may contribute to antiproliferative activity. However, the heterocyclic system (pyrrolotriazine vs. quinoline) likely alters target specificity and pharmacokinetics .
Biological Activity
Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the following features:
- Fluorine Substitution : The presence of a fluorine atom at the 8-position enhances its biological activity by increasing lipophilicity and binding affinity to target proteins.
- Methoxyphenyl Group : The 3-methoxyphenyl amino group contributes to its pharmacological properties, potentially influencing its interaction with biological targets.
Biological Activities
This compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, have significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various bacterial strains. A study highlighted that modifications in the anilide ring can enhance antimicrobial efficacy by optimizing lipophilicity and electron-withdrawing properties .
Anticancer Potential
The compound has been investigated for its anticancer activity. In vitro studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For example, certain structural analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It could modulate receptors that play critical roles in cellular signaling, thereby affecting cell proliferation and survival.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Anticancer, Anti-inflammatory | TBD | Promising therapeutic candidate |
| Chloroquine | Antimalarial | 0.1 - 1.0 | Well-studied for malaria treatment |
| Camptothecin | Anticancer | 0.05 - 0.5 | Potent inhibitor of topoisomerase I |
| Mepacrine | Anti-inflammatory | 1 - 10 | Used for autoimmune conditions |
Case Studies and Research Findings
- Antiviral Activity : A study on related quinoline derivatives indicated that modifications could enhance antiviral activity against influenza viruses, suggesting potential applications for treating viral infections .
- Cytotoxicity Studies : In vitro testing revealed that certain structural modifications led to lower cytotoxicity while maintaining high antiviral efficacy, highlighting the importance of structure-activity relationships in drug design .
- Mechanistic Insights : Docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression, providing a rationale for their observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
